molecular formula C7H6BrN3 B1377216 4-Bromo-1H-benzo[d]imidazol-2-amine CAS No. 1266114-75-3

4-Bromo-1H-benzo[d]imidazol-2-amine

Cat. No.: B1377216
CAS No.: 1266114-75-3
M. Wt: 212.05 g/mol
InChI Key: YVWBPTWXQVFJIU-UHFFFAOYSA-N
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Description

4-Bromo-1H-benzo[d]imidazol-2-amine is a heterocyclic compound that features a benzimidazole core substituted with a bromine atom at the 4-position and an amine group at the 2-position.

Preparation Methods

The synthesis of 4-Bromo-1H-benzo[d]imidazol-2-amine can be achieved through several synthetic routes. One common method involves the cyclization of ortho-phenylenediamine with a suitable brominated precursor under acidic conditions. Another approach is the Debus-Radziszewski synthesis, which involves the condensation of an aldehyde with an amine and a brominated nitrile . Industrial production methods often utilize these synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-Bromo-1H-benzo[d]imidazol-2-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Major products formed from these reactions vary but often include substituted benzimidazoles and other heterocyclic compounds.

Scientific Research Applications

4-Bromo-1H-benzo[d]imidazol-2-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: It is being investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: The compound is used in the synthesis of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 4-Bromo-1H-benzo[d]imidazol-2-amine involves its interaction with various molecular targets, such as enzymes and receptors. The bromine atom and the amine group play crucial roles in binding to these targets, leading to inhibition or activation of specific biochemical pathways. This interaction can result in antimicrobial, anticancer, or other therapeutic effects .

Comparison with Similar Compounds

4-Bromo-1H-benzo[d]imidazol-2-amine can be compared with other benzimidazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-bromo-1H-benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c8-4-2-1-3-5-6(4)11-7(9)10-5/h1-3H,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVWBPTWXQVFJIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80743761
Record name 4-Bromo-1H-benzimidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1266114-75-3
Record name 4-Bromo-1H-benzimidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-1H-1,3-benzodiazol-2-amine
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